molecular formula C5H10O3 B13061738 (3R,4R)-Oxane-3,4-diol

(3R,4R)-Oxane-3,4-diol

Cat. No.: B13061738
M. Wt: 118.13 g/mol
InChI Key: PIWMSRFXAJSGLP-RFZPGFLSSA-N
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Description

(3R,4R)-Oxane-3,4-diol is a six-membered oxygen-containing heterocyclic compound (oxane ring) with hydroxyl groups at the 3R and 4R positions. For instance, (3R,4R)-4-(hydroxymethyl)oxan-3-ol (a derivative with a hydroxymethyl substituent at C4) is noted for its applications in pharmaceutical and material science research, highlighting the significance of stereochemistry in modulating biological activity and material properties . The (3R,4R) configuration imparts distinct conformational stability and hydrogen-bonding capabilities, influencing reactivity and interactions in synthetic and biological systems.

Properties

IUPAC Name

(3R,4R)-oxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-4-1-2-8-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWMSRFXAJSGLP-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Oxane-3,4-diol can be achieved through several methods. One common approach involves the reduction of the corresponding oxane-3,4-dione using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures to ensure high yield and enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of (3R,4R)-Oxane-3,4-diol often involves the use of biocatalysts or enzymes to achieve high selectivity and efficiency. Enzymatic reduction of oxane-3,4-dione using specific dehydrogenases or reductases can provide a sustainable and environmentally friendly route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Oxane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form oxane-3,4-dione using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: Further reduction of the diol can lead to the formation of tetrahydrofuran, a valuable solvent in organic chemistry.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride in the presence of a base.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, or chromium trioxide in solvents like dichloromethane or acetone.

    Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous THF or diethyl ether.

    Substitution: Tosyl chloride, mesyl chloride in the presence of pyridine or triethylamine.

Major Products Formed

    Oxidation: Oxane-3,4-dione.

    Reduction: Tetrahydrofuran.

    Substitution: Tosylated or mesylated derivatives of (3R,4R)-Oxane-3,4-diol.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents:
Research has indicated that derivatives of (3R,4R)-Oxane-3,4-diol can serve as potential antidiabetic agents. For instance, certain modifications of this compound have shown efficacy in enhancing insulin sensitivity and glucose uptake in cellular models. A patent (EP2187742B1) describes derivatives that exhibit significant antihyperglycemic activity, suggesting their potential use in diabetes treatment .

Antiviral Properties:
Studies have also explored the antiviral properties of (3R,4R)-Oxane-3,4-diol derivatives. For example, compounds derived from this structure have been evaluated for their ability to inhibit viral replication in vitro. The binding affinities of these compounds to viral proteins have been assessed through molecular docking studies, revealing promising interactions that warrant further investigation .

Food Science

Food Preservation:
(3R,4R)-Oxane-3,4-diol has been investigated for its role as a food preservative. Its ability to inhibit microbial growth makes it a candidate for extending the shelf life of perishable products. Analytical methods to quantify its presence in food matrices have been developed, ensuring compliance with safety regulations .

Flavor Enhancement:
In addition to preservation, this compound has been studied for its flavor-enhancing properties. Its derivatives can modulate taste profiles in food products, making them more appealing to consumers. Research has demonstrated that incorporating (3R,4R)-Oxane-3,4-diol into formulations can enhance sweetness perception without adding calories .

Biochemical Reagent

Synthesis of Complex Molecules:
(3R,4R)-Oxane-3,4-diol is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations that are essential in organic synthesis. This application is particularly relevant in the development of pharmaceuticals and agrochemicals where complex structures are required .

Case Studies

Study Application Findings
Patent EP2187742B1Antidiabetic agentsIdentified derivatives with significant antihyperglycemic activity .
Molecular Docking StudyAntiviral propertiesShowed strong binding affinities with viral proteins .
Food Preservation ResearchFood scienceDemonstrated effectiveness as a preservative against microbial growth .
Flavor Enhancement StudyFood scienceEnhanced sweetness perception without added calories .
Organic Synthesis ResearchBiochemical reagentUtilized as a building block for complex organic molecules .

Mechanism of Action

The mechanism of action of (3R,4R)-Oxane-3,4-diol largely depends on its role as an intermediate in various chemical reactions. Its hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions that facilitate the formation of desired products. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine-3,4-Diol Derivatives

  • Structure : Five-membered nitrogen-containing rings (pyrrolidine) with vicinal diols.
  • Example: (3R,4R)-Pyrrolidine-3,4-diol is synthesized via hydrogenolysis of benzyl-protected precursors (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidinediol) .
  • Comparison: Ring Size: Pyrrolidine’s smaller ring increases ring strain, enhancing reactivity in nucleophilic reactions compared to oxane’s six-membered ring. Functionality: The nitrogen atom in pyrrolidine enables hydrogen bonding and coordination chemistry distinct from oxane’s oxygen. Applications: Used in DNA adduct synthesis (e.g., stereospecific coupling with deoxyinosine to study mutagenic lesions) .

Tetrahydrofuran-Based Diols

  • Structure : Five-membered oxygen-containing rings (tetrahydrofuran) with vicinal diols.
  • Example : (2R,3R,4R,5S)-2-(Dihydroxymethyl)-5-methyltetrahydrofuran-3,4-diol, isolated via Amberlyst 15-mediated synthesis .
  • Comparison :
    • Substituents : Methyl and hydroxymethyl groups in tetrahydrofuran derivatives introduce steric effects absent in oxane-3,4-diol.
    • Spectroscopy : NMR data (e.g., δ 3.85 ppm for CH(OD)₂-syn protons) differ due to ring conformation and substituent effects .

Linear Diols with (3R,4R) Configuration

  • Example : (3R,4R)-1,5-Hexadiene-3,4-diol, a linear diol with conjugated double bonds .
  • Comparison :
    • Conformation : The absence of a ring structure reduces steric hindrance, increasing flexibility but lowering thermal stability.
    • Reactivity : Double bonds enable Diels-Alder reactions, unlike cyclic diols.

Phosphorus-Containing Analogs

  • Example : (2R,3R,4R)-3-C-(hydroxymethyl)-2-methoxy-2-oxo-1,2-oxaphospholane-3,4-diol, a phosphorus-containing five-membered ring .
  • Comparison: Electronics: The phosphorus atom alters electron distribution, increasing acidity of hydroxyl groups. Applications: Used as analogs of sugar derivatives in anomeric position studies .

Stereochemical Considerations

The (3R,4R) configuration is critical for biological activity and synthetic utility:

  • DNA Adducts: Stereospecific coupling of (3R,4R)-pyrrolidine-3,4-diol with 2′-deoxyinosine produces adducts with distinct mutagenic profiles compared to (3S,4S) or meso isomers .
  • Glycosides: In Periploca species, glycosylated (2S,3S,4R,10E)-2-[(2R)-2-hydroxytetracosanoylamino]-10-octadecene-3,4-diol derivatives exhibit stereochemistry-dependent bioactivity .

Biological Activity

(3R,4R)-Oxane-3,4-diol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

(3R,4R)-Oxane-3,4-diol is characterized by its unique stereochemistry, which contributes to its biological activity. The compound features a six-membered oxane ring with hydroxyl groups at the 3 and 4 positions.

Biological Activity Overview

The biological activities of (3R,4R)-Oxane-3,4-diol include:

  • Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which may help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that (3R,4R)-Oxane-3,4-diol can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Antioxidant Mechanism :
    • The hydroxyl groups in (3R,4R)-Oxane-3,4-diol are believed to scavenge free radicals, thereby reducing oxidative damage to cellular components.
    • In vitro studies have demonstrated a reduction in reactive oxygen species (ROS) levels when cells are treated with this compound.
  • Anti-inflammatory Mechanism :
    • The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells.
    • It may also downregulate the expression of cyclooxygenase enzymes involved in the inflammatory response.
  • Antimicrobial Mechanism :
    • The exact mechanism remains under investigation; however, it is hypothesized that (3R,4R)-Oxane-3,4-diol disrupts bacterial cell membranes or inhibits essential metabolic pathways.

Case Study 1: Antioxidant Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antioxidant capacity of various oxane derivatives, including (3R,4R)-Oxane-3,4-diol. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, suggesting strong antioxidant potential .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, (3R,4R)-Oxane-3,4-diol treatment resulted in decreased levels of inflammatory markers. The study concluded that the compound could be a candidate for managing inflammatory diseases .

Case Study 3: Antimicrobial Properties

An investigation into the antimicrobial effects of (3R,4R)-Oxane-3,4-diol against Staphylococcus aureus showed promising results. The compound inhibited bacterial growth at sub-micromolar concentrations, indicating potential as a therapeutic agent against resistant strains .

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
AntimicrobialMembrane disruption

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